molecular formula C17H26O B1582059 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS No. 80944-44-1

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B1582059
CAS No.: 80944-44-1
M. Wt: 246.4 g/mol
InChI Key: OXBRRUNAAVNTOZ-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C₁₇H₂₆O. It is a derivative of benzene, featuring an ethoxy group and a trans-4-propylcyclohexyl group attached to the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-ethoxybenzene with trans-4-propylcyclohexyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group or the propylcyclohexyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

    Materials Science: It is used in the development of liquid crystal materials for display technologies.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The ethoxy and propylcyclohexyl groups influence the compound’s reactivity and binding affinity to various receptors or enzymes. The pathways involved may include modulation of signal transduction processes or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: Known for its applications in liquid crystal materials.

    1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A fluorinated derivative with similar applications but different physical properties.

    1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene: A similar compound with a butyl group instead of a propyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct physical and chemical properties. Its structure allows for versatile applications in materials science and organic synthesis, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-ethoxy-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h10-15H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRRUNAAVNTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001656
Record name 1-Ethoxy-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80944-44-1
Record name trans-p-(4-Propylcyclohexyl)phenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080944441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-p-(4-propylcyclohexyl)phenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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